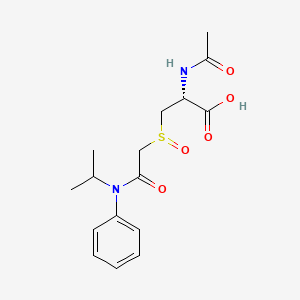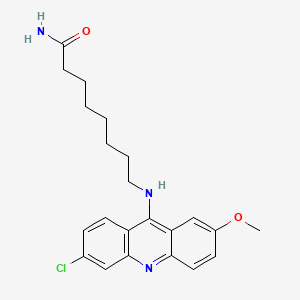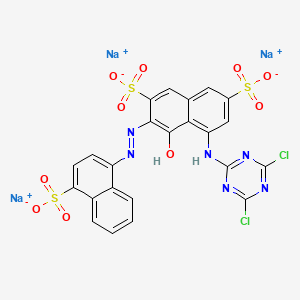
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an alanine backbone, an acetyl group, and a sulfinyl group attached to a phenylamino moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:
Protection of the amino group: The amino group of L-alanine is protected using an acetyl group to prevent unwanted reactions.
Formation of the sulfinyl group: The sulfinyl group is introduced through a sulfoxidation reaction, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with the phenylamino moiety: The protected L-alanine is then coupled with the phenylamino moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylamino derivatives.
Applications De Recherche Scientifique
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- can be compared with other similar compounds, such as:
L-Alanine derivatives: Compounds with different substituents on the alanine backbone.
Sulfinyl compounds: Molecules containing sulfinyl groups with varying substituents.
Phenylamino derivatives: Compounds with different functional groups attached to the phenylamino moiety.
Uniqueness
The uniqueness of L-Alanine, N-acetyl-3-((2-((1-methylethyl)phenylamino)-2-oxoethyl)sulfinyl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
| 75888-20-9 | |
Formule moléculaire |
C16H22N2O5S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[2-oxo-2-(N-propan-2-ylanilino)ethyl]sulfinylpropanoic acid |
InChI |
InChI=1S/C16H22N2O5S/c1-11(2)18(13-7-5-4-6-8-13)15(20)10-24(23)9-14(16(21)22)17-12(3)19/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)(H,21,22)/t14-,24?/m0/s1 |
Clé InChI |
CNWLVEUDIQYPOY-LNYMIDHXSA-N |
SMILES isomérique |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)C[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)CC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)



![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)

